![molecular formula C10H11F3N6 B2592172 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 338748-56-4](/img/structure/B2592172.png)
6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a heterocyclic compound that contains a triazolopyridazine ring system and a piperazine ring. In
Scientific Research Applications
Anti-Cancer Studies
The compound has been synthesized and effectively screened for its anti-cancer properties . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .
Apoptotic Pathway Induction
It was discovered that RB7 incited the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Antibacterial Activity
A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antidiabetic Properties
Triazolo [4,3- a ]pyrazine derivatives have a wide range of biological activities, including antidiabetic properties . 3- (Trifluoromethyl)-1,2,4-triazolo [4,3- a ]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
Anti-Platelet Aggregations
The compound has also been found to have anti-platelet aggregation properties .
Anti-Fungal Properties
The compound has been found to have anti-fungal properties .
Anti-Malarial Properties
The compound has been found to have anti-malarial properties .
Anticonvulsant Properties
The compound has been found to have anticonvulsant properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolopyrazine derivatives, have been reported to inhibit c-met and vegfr-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, respectively .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active sites of the enzymes, thereby preventing their normal function .
Biochemical Pathways
Inhibition of c-met and vegfr-2 kinases by similar compounds can affect multiple downstream pathways, including those involved in cell proliferation, survival, and angiogenesis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines .
properties
IUPAC Name |
6-piperazin-1-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N6/c11-10(12,13)9-16-15-7-1-2-8(17-19(7)9)18-5-3-14-4-6-18/h1-2,14H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECIZQVFPVPNOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine |
Synthesis routes and methods
Procedure details
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